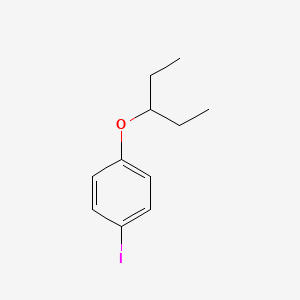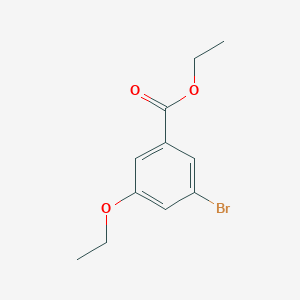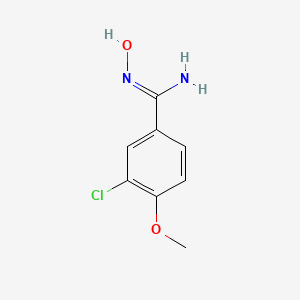
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature ranging from 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with a suitable solvent to obtain the desired product with high purity.
Industrial Production Methods
For industrial production, the preparation method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline. The reaction is maintained until completion, and the product is isolated through vacuum rectification . This method offers advantages such as low raw material cost, high product purity, and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates the dopaminergic pathways, which are involved in various physiological processes, including mood regulation and motor control.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Exhibits unique structural properties and has been studied for its potential therapeutic applications.
Uniqueness
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C12H13Cl2NO2 |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
(2,3-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-9(11(10)14)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2 |
Clave InChI |
BZEXJSZAMCZGGU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)





![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)



